molecular formula C11H12ClN3O2S B13005204 Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13005204
M. Wt: 285.75 g/mol
InChI Key: LMBQENNTVROIAI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl ester, an amino group, a chloromethyl group, and a methyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Esterification: The ethyl ester group can be introduced via esterification reactions using ethanol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the thieno ring or the functional groups attached to the pyrimidine ring.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can lead to sulfoxides or sulfones.

Scientific Research Applications

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive thienopyrimidines.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:

    Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate: Similar structure but with a furo ring instead of a thieno ring.

    Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[3,2-d]pyrimidine-6-carboxylate: Similar structure but with a different thieno ring fusion.

    Ethyl 4-amino-2-(bromomethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 877964-65-3

1. Antimicrobial Activity

Research has demonstrated that compounds within the thienopyrimidine class exhibit notable antimicrobial properties. This compound's structural features suggest potential efficacy against various microbial strains.

  • Study Findings : A study evaluating thienopyrimidine derivatives found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (μg/mL)Bacterial Strain
4c0.5E. coli
4e0.8S. aureus
5e0.6M. tuberculosis

2. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. A review of thienopyrimidine derivatives highlighted their ability to inhibit cyclooxygenase (COX) enzymes, crucial for inflammatory processes.

  • Study Findings : In vitro assays revealed that certain derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .
CompoundIC₅₀ (μmol)Target Enzyme
50.04COX-2
60.04COX-2

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells.

  • Case Study : A specific derivative was tested in T47D human breast cancer cells, showing significant apoptosis induction through mechanisms involving tubulin polymerization inhibition .
CompoundEC₅₀ (μM)Cancer Cell Line
5d0.008T47D
5e0.004MX-1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thieno[2,3-d]pyrimidine Core : This scaffold is critical for the compound's interaction with biological targets.
  • Chloromethyl Group : Enhances reactivity and potential interactions with nucleophiles.
  • Amino Group : Contributes to hydrogen bonding with biological macromolecules.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12ClN3O2S/c1-3-17-11(16)8-5(2)7-9(13)14-6(4-12)15-10(7)18-8/h3-4H2,1-2H3,(H2,13,14,15)

InChI Key

LMBQENNTVROIAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)CCl)N)C

Origin of Product

United States

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